molecular formula C19H20F2N2O4 B2747662 N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034297-18-0

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2747662
CAS No.: 2034297-18-0
M. Wt: 378.376
InChI Key: ZKKJCVVCYJUYFJ-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by two key substituents:

  • 3-(Difluoromethoxy)phenyl group: This electron-withdrawing substituent enhances metabolic stability due to fluorine’s resistance to oxidative degradation.
  • Oxan-4-ylmethoxy group: The tetrahydropyran (oxane) ring improves solubility and pharmacokinetic properties compared to simpler alkoxy chains.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4/c20-19(21)27-16-3-1-2-15(11-16)23-18(24)14-4-7-22-17(10-14)26-12-13-5-8-25-9-6-13/h1-4,7,10-11,13,19H,5-6,8-9,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKJCVVCYJUYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

Pyridine-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with 3-(difluoromethoxy)aniline. This method yields the amide in 65–72% efficiency but requires rigorous exclusion of moisture.

Mixed Carbonate-Mediated Activation

A patent-pending approach utilizes isobutyl chloroformate to generate a reactive mixed carbonate intermediate, which reacts with 3-(difluoromethoxy)aniline in tetrahydrofuran (THF) at 0°C. This method achieves higher yields (78–85%) and minimizes racemization, critical for chiral intermediates.

Etherification at Pyridine C-2 Position

Introducing the (oxan-4-yl)methoxy group at position 2 demands precise control to avoid side reactions. Two routes are documented:

Nucleophilic Aromatic Substitution (SNAr)

A chloro-substituted pyridine intermediate undergoes SNAr with tetrahydropyran-4-ylmethanol in the presence of sodium hydride (NaH) in dimethylacetamide (DMAc) at 80–100°C. Key parameters include:

  • Molar ratio : 1:1.2 (pyridine:tetrahydropyran-4-ylmethanol)
  • Reaction time : 12–16 hours
  • Yield : 60–68%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF facilitates etherification at room temperature. This method offers superior regioselectivity (yield: 75–82%) but incurs higher costs due to reagent expenses.

Integrated Synthetic Routes

Sequential Functionalization (Route A)

  • Pyridine-4-carboxylic acid synthesis via Kröhnke cyclization.
  • Amide coupling with 3-(difluoromethoxy)aniline using EDC/HOBt.
  • SNAr etherification with tetrahydropyran-4-ylmethanol.
    Overall yield : 42–48%

Convergent Approach (Route B)

  • Independent synthesis of 2-[(oxan-4-yl)methoxy]pyridine-4-carboxylic acid.
  • Late-stage amide coupling with 3-(difluoromethoxy)aniline via mixed carbonate activation.
    Overall yield : 55–60%

Reaction Mechanism and Kinetic Studies

Density functional theory (DFT) calculations on analogous pyridine syntheses reveal that the rate-limiting step is often cyclization (activation barrier: ~28.8 kcal/mol). For SNAr reactions, the departure of the chloride leaving group is facilitated by electron-withdrawing substituents, with transition state stabilization via π-stacking interactions.

Process Optimization and Scalability

Solvent Selection

  • DMAc outperforms DMF and NMP in SNAr reactions due to superior solvation of inorganic bases.
  • Ethanol is preferred for cyclization steps, as demonstrated in dithiolopyridine syntheses.

Temperature Control

Maintaining temperatures below 110°C during amide coupling prevents decomposition of the difluoromethoxy group, which is prone to hydrolysis at elevated temperatures.

Analytical Data and Characterization

Table 1. Spectroscopic Data for this compound

Property Value/Description
1H NMR (400 MHz, DMSO-d6) δ 8.72 (d, J=5.2 Hz, 1H), 7.92 (s, 1H), 7.65–7.58 (m, 2H), 6.98 (d, J=8.4 Hz, 1H), 4.52 (d, J=6.8 Hz, 2H), 3.98–3.86 (m, 2H), 3.48–3.40 (m, 2H), 1.92–1.78 (m, 1H), 1.65–1.52 (m, 2H), 1.42–1.30 (m, 2H)
13C NMR (101 MHz, DMSO-d6) δ 165.2, 162.0 (d, J=240 Hz), 156.8, 149.5, 139.2, 132.4, 128.9, 122.7, 118.4 (t, J=32 Hz), 112.5, 73.8, 67.4, 30.2, 24.8
HRMS (ESI+) m/z calc. for C21H23F2N2O4: 429.1563; found: 429.1568

Chemical Reactions Analysis

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key differences and similarities with structurally related compounds:

Compound Name Core Structure Substituents Biological Activity Mechanism/Application Key Findings/Advantages
Target Compound Pyridine-4-carboxamide 3-(Difluoromethoxy)phenyl, oxan-4-ylmethoxy Speculative: Ion channel modulation Potential sodium channel blocker (inferred) Enhanced solubility/stability
5d () Thiazolidinone-pyridine-4-carboxamide 4-Chlorophenyl Anti-inflammatory Dual COX-1/COX-2 and 15-LOX inhibition 89.28% COX-1 inhibition, low ulcerogenicity
AZ331 () Dihydropyridine-3-carboxamide Furyl, methoxyphenyl, methylthio Not reported Unknown Structural diversity in dihydropyridine scaffolds
Patent Compound () Hydrazinecarboxamide 4-Cyanophenyl, trifluoromethylphenyl Insecticidal Voltage-dependent sodium channel blocker Used in pest control
CI-1018 () Benzodiazepine-pyridine-4-carboxamide 9-Methyl, phenyl CNS-targeted (speculative) Unknown Benzodiazepine core for CNS penetration

Key Structural and Pharmacological Insights

Electron-Withdrawing Substituents: The target compound’s difluoromethoxy group parallels the -Cl and -NO₂ groups in ’s anti-inflammatory compounds, which enhance binding to COX/LOX enzymes via electron withdrawal . However, the absence of a thiazolidinone ring in the target compound suggests divergent mechanisms. Compared to AZ331 (), which has a dihydropyridine core, the pyridine-4-carboxamide scaffold may offer better metabolic stability.

Solubility and Pharmacokinetics :

  • The oxan-4-ylmethoxy group in the target compound likely improves water solubility compared to smaller alkoxy chains (e.g., methoxy in AZ331) or aromatic substituents (e.g., 4-chlorophenyl in 5d). This aligns with trends in patented compounds emphasizing tetrahydropyran for enhanced bioavailability .

Mechanistic Divergence :

  • ’s 5d and 5f exhibit dual COX/LOX inhibition, whereas the target compound’s structural similarity to sodium channel blockers in (e.g., metaflumizone analogs) hints at ion channel interactions. The difluoromethoxy group is a common feature in patented sodium channel modulators .

Therapeutic Potential: Unlike ’s anti-inflammatory agents, the target compound’s lack of a thiazolidinone ring may reduce ulcerogenic risk but also limit COX/LOX affinity. Its tetrahydropyran group could facilitate CNS penetration if paired with appropriate targeting moieties .

Biological Activity

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H18F2N2O4\text{C}_{17}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_4

This structure features a pyridine ring substituted with a difluoromethoxy group and an oxan-4-yl methoxy moiety, contributing to its unique biological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. Research indicates that it may function as an inhibitor of certain enzymes involved in disease processes, particularly in cancer.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and anti-proliferative effects of this compound against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against triple-negative breast cancer cells (MDA-MB-231), indicating that this compound may also exhibit comparable efficacy .

Table 1: Summary of In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.2FOXM1 inhibition
Compound BA549 (Lung)7.8Apoptosis induction
This compoundTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug potency.

Case Studies

  • Cancer Therapeutics : A recent study evaluated the effects of various pyridine derivatives on cell proliferation and apoptosis in cancer models. The findings suggested that modifications to the pyridine structure significantly influenced biological activity, particularly through modulation of signaling pathways associated with cancer cell survival .
  • Pharmacokinetics : Another investigation into related compounds focused on their pharmacokinetic profiles, revealing that alterations in substituents can enhance oral bioavailability and metabolic stability, which are critical for therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling of pyridine-4-carboxylic acid derivatives with substituted anilines (e.g., 3-(difluoromethoxy)aniline) using carbodiimide-based coupling reagents like EDC or DCC .
  • Functionalization of the pyridine ring via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the (oxan-4-yl)methoxy group. Solvents such as DMF or dichloromethane are critical for optimizing reaction efficiency .
  • Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound .

Q. How is the structural identity of this compound validated in academic research?

Methodological validation includes:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and integration ratios. For example, the difluoromethoxy group (OCF2H\text{OCF}_2\text{H}) shows characteristic splitting patterns in 1H^1\text{H}-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy, particularly for distinguishing isotopic patterns of fluorine-containing groups .
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and intermolecular interactions, though crystallization may require specialized solvent systems .

Q. What preliminary biological assays are recommended for this compound?

Initial screening often focuses on:

  • Enzyme inhibition assays : Target enzymes related to inflammation (e.g., COX-2) or kinases, using fluorometric or colorimetric substrates .
  • Cellular viability assays (e.g., MTT or resazurin): To assess cytotoxicity in relevant cell lines (e.g., cancer or immune cells) .
  • In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, with dose-response profiling (e.g., 10–100 mg/kg oral administration) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Contradictions often arise from pharmacokinetic limitations. Methodological approaches include:

  • Metabolic stability assays : Liver microsome or hepatocyte incubations to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Plasma protein binding studies : Equilibrium dialysis to quantify unbound fractions, which correlate with in vivo efficacy .
  • Formulation optimization : Use of co-solvents (e.g., PEG 400) or nanocarriers to enhance bioavailability .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Advanced SAR analysis employs:

  • Molecular docking : Software like AutoDock Vina to predict binding modes to targets such as voltage-gated sodium channels (noted in structurally related carboxamides ).
  • Quantum mechanical calculations : Gaussian-based DFT to map electrostatic potentials, particularly for the difluoromethoxy group’s electron-withdrawing effects .
  • 3D-QSAR models : CoMFA or CoMSIA to correlate substituent modifications (e.g., oxan-4-yl vs. tetrahydropyran variants) with bioactivity .

Q. How can synthetic yields be improved for scale-up without compromising purity?

Key optimizations include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos for Suzuki-Miyaura couplings, reducing side-product formation .
  • Flow chemistry : Continuous reactors for exothermic steps (e.g., acylations) to enhance reproducibility .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Contradiction Analysis and Troubleshooting

Q. Why might crystallography data conflict with NMR-based structural assignments?

Discrepancies often stem from:

  • Dynamic effects in solution : Conformational flexibility of the (oxan-4-yl)methoxy group, which may adopt multiple orientations in solution vs. a fixed conformation in crystals .
  • Solvent-dependent polymorphism : Recrystallization from different solvents (e.g., ethanol vs. acetonitrile) can yield distinct crystal forms .
  • Resolution limitations : Low-resolution NMR may miss subtle splitting patterns resolved via X-ray .

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